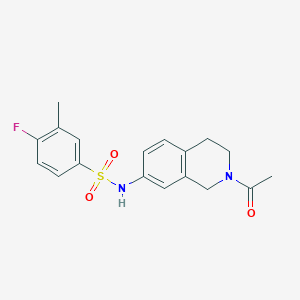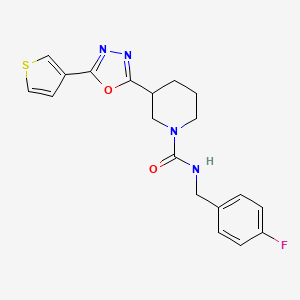![molecular formula C13H19ClN2O B2700584 4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2199132-83-5](/img/structure/B2700584.png)
4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, with an amine (-NH2) group and a 3-chloropyridin-2-yl group attached to it via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. The amine group (-NH2) is a common site of reactivity in many chemical reactions. The chloropyridinyl group could also participate in various reactions .
科学的研究の応用
Reactivity with Oxidants in Water Treatment
Research has shown that chloronitrile compounds, which may arise from reactions involving chlorine or chloramine with amine/amide functions in amino acids or proteinaceous materials, could hydrolyze to produce corresponding chloroacetic acids. This suggests that compounds similar to "4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine" might participate in reactions leading to by-products in drinking water treated with strong oxidants. Lowering the concentrations of oxidizable organic/inorganic impurities before adding any oxidizing agent is recommended to minimize the presence of oxidation by-products in drinking waters (Rice & Gomez-Taylor, 1986).
Potential for Synthetic Applications
The structural feature of 1,3,4-oxadiazole, similar to the core structure of "this compound", has been found beneficial for effective binding with different enzymes and receptors in biological systems. Compounds containing such structures demonstrate an array of bioactivities due to their interactions with biological systems, suggesting that "this compound" could potentially be used in the development of bioactive molecules with medicinal value (Verma et al., 2019).
Degradation and Environmental Impact
The compound's involvement in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes highlights its potential environmental impact. This underscores the importance of developing technologies focusing on the degradation aspects of such compounds to improve water treatment schemes' efficacy (Bhat & Gogate, 2021).
Catalytic Applications
The recyclable copper catalyst systems for C-N bond forming cross-coupling reactions present an opportunity for "this compound" to be used as a substrate or ligand in catalytic processes. These systems highlight the importance of such compounds in organic synthesis, potentially leading to the development of novel pharmaceuticals or materials (Kantam et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIORIXBKGUHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

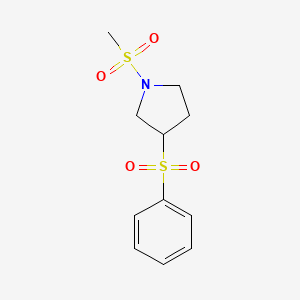
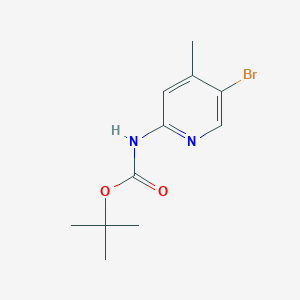
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)
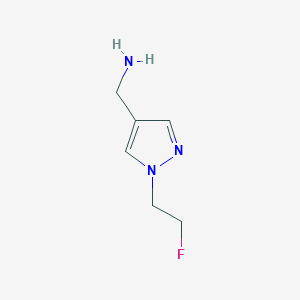
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)
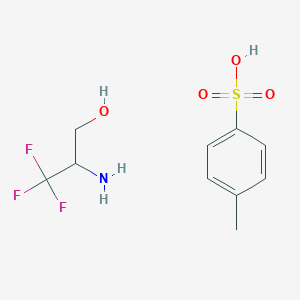
![5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2700517.png)

